molecular formula C7H8ClN3O2 B1440142 Methyl 6-chloro-4-hydrazinonicotinate CAS No. 65973-40-2

Methyl 6-chloro-4-hydrazinonicotinate

Cat. No. B1440142
CAS RN: 65973-40-2
M. Wt: 201.61 g/mol
InChI Key: VJNDGPGOEXUBQA-UHFFFAOYSA-N
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Patent
US04066645

Procedure details

205 g. of 4,6-dichloro-3-pyridinecarboxylic acid, methyl ester (1 mol.) are dissolved in 1 liter of methanol. The solution is cooled to 0° and 100 g. of hydrazine hydrate are dropped in with stirring. The solution is kept at 0° for 12 hours. The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off and recrystallized from methanol, yield: 175 g. (87%); m.p. 163.3°.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].O.[NH2:14][NH2:15]>CO>[Cl:8][C:6]1[N:5]=[CH:4][C:3]([C:9]([O:11][CH3:12])=[O:10])=[C:2]([NH:14][NH2:15])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=C(C=NC(=C1)Cl)C(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0°
FILTRATION
Type
FILTRATION
Details
The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol, yield: 175 g

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=CC(=C(C=N1)C(=O)OC)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.